

# 2-Bromo-4-chloro-6-fluoroaniline solubility data

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## Compound of Interest

Compound Name: **2-Bromo-4-chloro-6-fluoroaniline**

Cat. No.: **B070090**

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An In-Depth Technical Guide to the Solubility of **2-Bromo-4-chloro-6-fluoroaniline**

## Abstract

This technical guide provides a comprehensive overview of **2-bromo-4-chloro-6-fluoroaniline**, a key intermediate in pharmaceutical synthesis. Recognizing the current gap in publicly available solubility data, this document transitions from summarizing known physicochemical properties to presenting a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. We outline the isothermal shake-flask method, in alignment with OECD guidelines, coupled with a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational data and methodologies required for formulation development, process chemistry, and regulatory submissions.

## Introduction: The Significance of 2-Bromo-4-chloro-6-fluoroaniline

**2-Bromo-4-chloro-6-fluoroaniline** is a tri-substituted aniline derivative of significant interest in the pharmaceutical industry.<sup>[1]</sup> Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides multiple reactive sites for medicinal chemists to exploit in the synthesis of complex molecular architectures.<sup>[1]</sup> This compound serves as a critical building block for a range of therapeutic agents, including novel bradykinin B1 receptor antagonists being investigated for chronic pain and inflammation.<sup>[1]</sup>

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in both chemical and biological systems. For active pharmaceutical ingredients (APIs) and their intermediates, solubility data is paramount for:

- Formulation Development: Designing appropriate dosage forms (e.g., oral, parenteral) requires a thorough understanding of a compound's solubility in various aqueous and organic media.
- Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and solvent selection depends heavily on solubility profiles.
- Pharmacokinetics (ADME): Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[\[2\]](#)

Despite its importance, experimental solubility data for **2-bromo-4-chloro-6-fluoroaniline** is not readily available in scientific literature or chemical databases. This guide aims to bridge that gap by providing a robust framework for its determination.

## Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the bedrock of safe and effective laboratory work. The key characteristics of **2-bromo-4-chloro-6-fluoroaniline** are summarized below.

## Physicochemical Properties

Property	Value	Source(s)
CAS Number	195191-47-0	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClFN	<a href="#">[4]</a>
Molecular Weight	224.46 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Purple powder	<a href="#">[2]</a>
Melting Point	41-43 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point (Predicted)	243.0 ± 35.0 °C	<a href="#">[2]</a>
Flash Point	113 °C (closed cup)	<a href="#">[2]</a>
Water Solubility	No data available	<a href="#">[2]</a>

## Safety and Handling

**2-Bromo-4-chloro-6-fluoroaniline** is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[\[2\]](#) Use a NIOSH-approved respirator if ventilation is inadequate.[\[2\]](#)
- Handling: Avoid contact with skin and eyes. Prevent dust formation and inhalation.[\[2\]](#) Use only in a well-ventilated area, preferably a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[\[2\]](#)
- First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[\[2\]](#) In all cases of exposure, consult a physician.[\[2\]](#)

# Experimental Determination of Thermodynamic Solubility

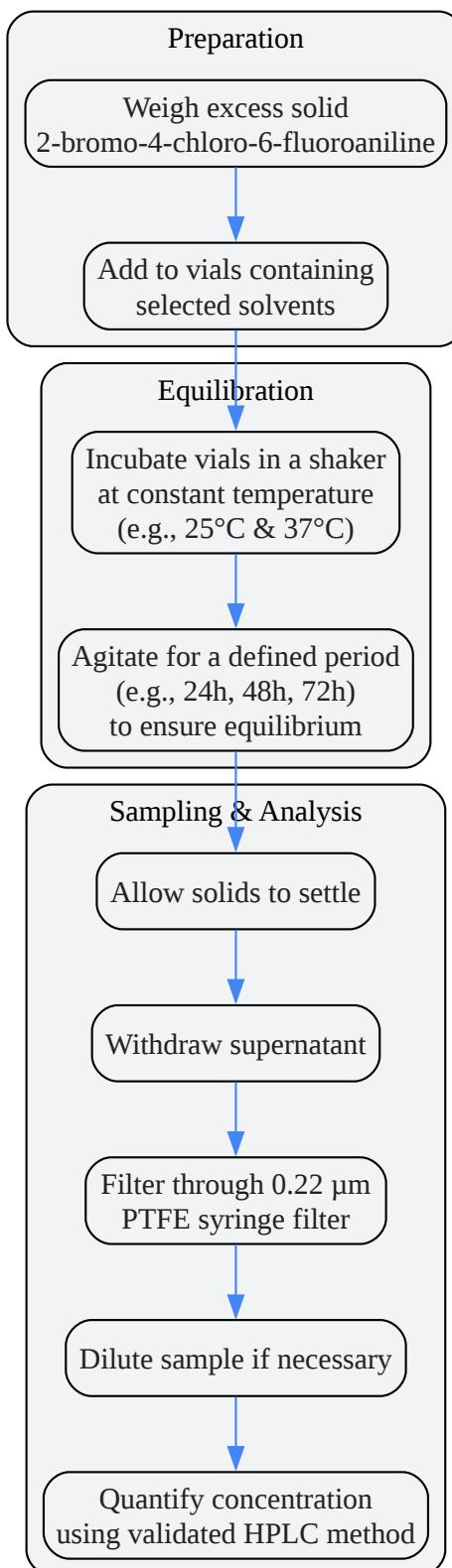
Given the absence of published data, this section provides a detailed protocol to determine the thermodynamic (or equilibrium) solubility of **2-bromo-4-chloro-6-fluoroaniline**.

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with an excess of the solid solute.<sup>[3]</sup> The most widely accepted and robust method for this determination is the isothermal shake-flask method, which is consistent with the OECD Guideline for Testing of Chemicals, Test No. 105.<sup>[6][7][8][9]</sup>

The principle behind this method is straightforward: an excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered and its concentration is measured using a validated analytical technique.

## General Experimental Workflow

The workflow is designed to ensure that a true thermodynamic equilibrium is achieved and accurately measured.

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Caption: Workflow for Thermodynamic Solubility Determination.

## Recommended Solvents

To provide a comprehensive solubility profile relevant to drug development, a range of aqueous and organic solvents should be tested.

Solvent Class	Specific Solvents	Rationale
Aqueous Buffers	pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate-Buffered Saline)	To assess solubility across the physiological pH range relevant to oral drug absorption. <a href="#">[10]</a>
Polar Protic Solvents	Methanol, Ethanol	Common solvents in organic synthesis and purification. <a href="#">[11]</a>
Polar Aprotic Solvents	Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone	Frequently used in both synthesis and as vehicles for in vitro assays. <a href="#">[11]</a>
Non-Polar Solvents	Dichloromethane (DCM), Toluene, Hexanes	Represents solvents used for extraction and non-polar reaction environments.

## Detailed Shake-Flask Protocol

Materials:

- **2-Bromo-4-chloro-6-fluoroaniline** (purity >98%)
- Selected solvents (HPLC grade)
- 20 mL glass scintillation vials with PTFE-lined caps
- Orbital shaker with temperature control
- Centrifuge
- Syringes (1 mL or 5 mL)

- Syringe filters (0.22  $\mu$ m, PTFE or other chemically resistant membrane)
- Calibrated analytical balance
- Volumetric flasks and pipettes for dilutions

#### Procedure:

- Preparation: Add approximately 10-20 mg of **2-bromo-4-chloro-6-fluoroaniline** to each of three separate vials for each solvent to be tested. The key is to ensure an excess of solid remains visible at the end of the experiment.[10]
- Solvent Addition: Accurately add 10 mL of the selected solvent to each vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance) and agitation speed (e.g., 150 rpm).[10]
- Time to Equilibrium: To ensure equilibrium is reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between two consecutive time points.[3]
- Sampling: At each time point, remove the vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.
- Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22  $\mu$ m syringe filter and discard the first ~0.5 mL to saturate the filter material. Collect the clear filtrate into a clean HPLC vial. This step is critical to remove all undissolved solid particles.
- Dilution: Based on an estimated solubility, dilute the filtrate with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
- Quantification: Analyze the diluted samples using the validated HPLC method described in the following section.

## Analytical Method for Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for quantifying the concentration of aromatic amines in solution.[\[5\]](#)[\[12\]](#)

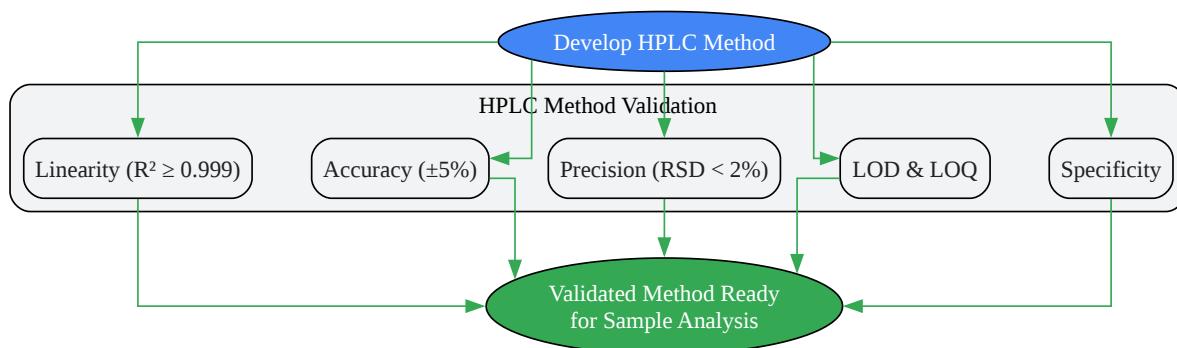
## HPLC System and Conditions

Parameter	Recommended Condition	Rationale
Column	C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)	Provides good retention and separation for moderately polar aromatic compounds. <a href="#">[5]</a> <a href="#">[12]</a>
Mobile Phase	Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid or a phosphate buffer)	A common mobile phase for reverse-phase chromatography. The acid or buffer helps to ensure consistent peak shape and retention time.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Injection Volume	10 µL	A typical injection volume that balances sensitivity and peak shape.
Column Temperature	30 °C	Maintaining a constant temperature ensures reproducible retention times.
Detector	UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or a determined $\lambda_{max}$ )	Aromatic amines typically have strong UV absorbance.

## Method Validation

Before analyzing experimental samples, the HPLC method must be validated to ensure its accuracy and reliability. Key validation parameters include:

- Linearity: Prepare a series of standard solutions of **2-bromo-4-chloro-6-fluoroaniline** of known concentrations. Plot the detector response (peak area) against concentration. The method is linear if the correlation coefficient ( $R^2$ ) is  $\geq 0.999$ .[13]
- Accuracy: Analyze samples with a known concentration (spiked samples) and compare the measured value to the true value. Accuracy should be within  $\pm 5\%$ .
- Precision: Repeatedly inject the same standard to assess the repeatability of the system. The relative standard deviation (RSD) should be  $<2\%$ .[14]
- Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.



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Caption: Key Parameters for HPLC Method Validation.

## Data Analysis and Reporting

- Calibration Curve: Use the linear regression equation from the calibration curve ( $y = mx + c$ ) to calculate the concentration of **2-bromo-4-chloro-6-fluoroaniline** in the analyzed (diluted) samples.
- Original Concentration: Account for any dilutions made during sample preparation to calculate the final solubility value in the original solvent.

- Reporting: Report the solubility as an average of the triplicate measurements ( $\pm$  standard deviation) in units of mg/mL and  $\mu$ g/mL. It is also common practice to report solubility in molarity (mol/L).

## Conclusion

While **2-bromo-4-chloro-6-fluoroaniline** is a valuable intermediate in drug discovery, the lack of fundamental solubility data presents a significant challenge for its effective utilization. This technical guide provides the necessary framework for researchers to overcome this obstacle. By implementing the detailed isothermal shake-flask protocol and the validated HPLC quantification method described herein, scientists can generate the high-quality, reliable solubility data required to accelerate their research and development efforts. Adherence to these robust, standards-aligned methodologies ensures data integrity and supports confident decision-making in formulation, process development, and preclinical studies.

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